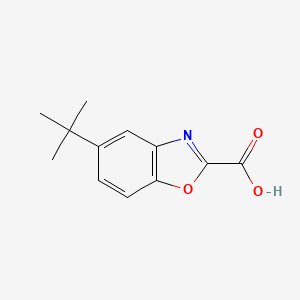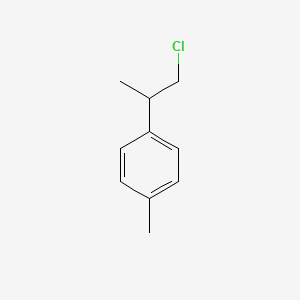
1-(1-Chloropropan-2-yl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloropropan-2-yl)-4-methylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of benzene, where a 1-chloropropan-2-yl group and a methyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Chloropropan-2-yl)-4-methylbenzene can be synthesized through several methods. One common method involves the alkylation of toluene with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves the same alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Chloropropan-2-yl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid group.
Reduction Reactions: The compound can be reduced to form 1-(1-propan-2-yl)-4-methylbenzene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: 1-(1-Hydroxypropan-2-yl)-4-methylbenzene.
Oxidation: 1-(1-Chloropropan-2-yl)-4-methylbenzoic acid.
Reduction: 1-(1-Propan-2-yl)-4-methylbenzene.
Applications De Recherche Scientifique
1-(1-Chloropropan-2-yl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Chloropropan-2-yl)-4-methylbenzene involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. The compound’s effects are mediated through these chemical interactions, which can alter the structure and function of target molecules.
Comparaison Avec Des Composés Similaires
1-(1-Chloropropan-2-yl)benzene: Lacks the methyl group on the benzene ring.
1-(1-Chloropropan-2-yl)-4-ethoxybenzene: Contains an ethoxy group instead of a methyl group.
1-(1-Chloropropan-2-yl)-4-nitrobenzene: Contains a nitro group instead of a methyl group.
Uniqueness: 1-(1-Chloropropan-2-yl)-4-methylbenzene is unique due to the presence of both the 1-chloropropan-2-yl group and the methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H13Cl |
|---|---|
Poids moléculaire |
168.66 g/mol |
Nom IUPAC |
1-(1-chloropropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3 |
Clé InChI |
SUXIXPCBVLIGFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


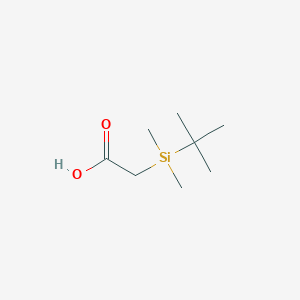
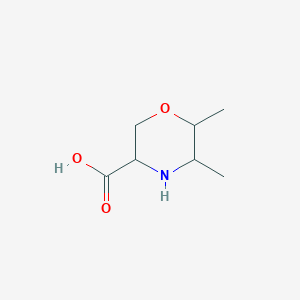
![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)
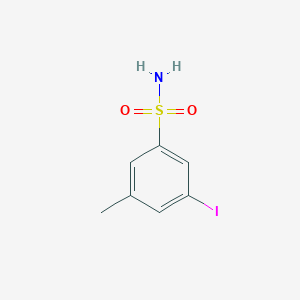
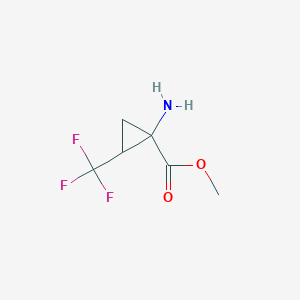

![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13197913.png)
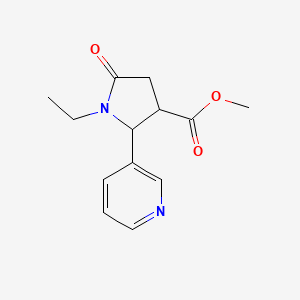
![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)


